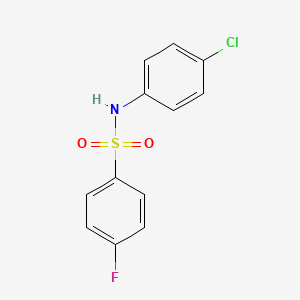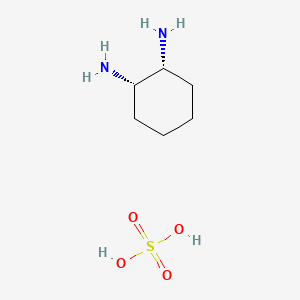
Silane, trimethyl-tert-butyl-
Overview
Description
Silane, trimethyl-tert-butyl- is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C8H20Si. The compound is also known by its CAS number, which is 16218-75-6. Silane, trimethyl-tert-butyl- is used in a variety of applications, including as a reagent in organic synthesis, as a surface modifier, and as a precursor to other silicon-containing compounds. In
Mechanism of Action
The mechanism of action of silane, trimethyl-tert-butyl- is not well understood. However, it is believed that the compound reacts with the surface of materials, such as glass or metal, to form a covalent bond. This bond can improve the adhesion and wetting properties of the material, making it more suitable for certain applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of silane, trimethyl-tert-butyl-. However, studies have shown that exposure to the compound can cause irritation to the skin, eyes, and respiratory tract. It is also believed that the compound may have toxic effects on the liver and kidneys.
Advantages and Limitations for Lab Experiments
Silane, trimethyl-tert-butyl- has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under normal laboratory conditions, making it easy to handle and store. However, the compound can be difficult to handle due to its reactivity with air and moisture. It is also highly flammable and should be handled with care.
Future Directions
There are several future directions for research involving silane, trimethyl-tert-butyl-. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the exploration of new applications for the compound, such as in the field of nanotechnology. Additionally, there is a need for further research into the toxicity of the compound and its effects on human health and the environment.
In conclusion, silane, trimethyl-tert-butyl- is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While there is still much to learn about this compound, it is clear that it has the potential to be a valuable tool in the field of chemistry and materials science.
Scientific Research Applications
Silane, trimethyl-tert-butyl- is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce silicon-containing functional groups into molecules. It is also used as a surface modifier, where it can be used to improve the adhesion and wetting properties of surfaces. Additionally, silane, trimethyl-tert-butyl- is used as a precursor to other silicon-containing compounds, such as siloxanes and silicones.
properties
IUPAC Name |
tert-butyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si/c1-7(2,3)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWYTYNILTGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198423 | |
| Record name | Silane, trimethyl-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5037-65-0 | |
| Record name | Silane, trimethyl-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



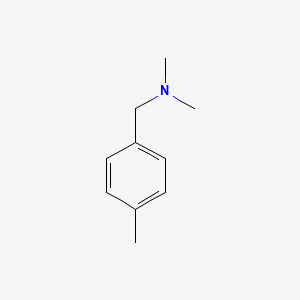


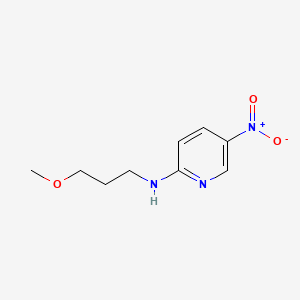
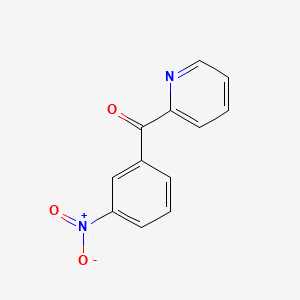
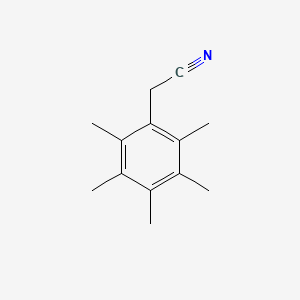
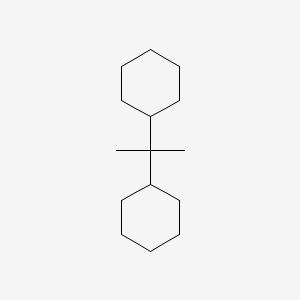
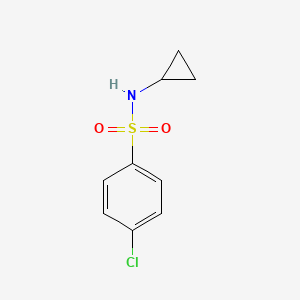
![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)
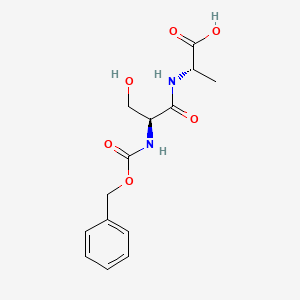
![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
